molecular formula C21H20N4O B11137090 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11137090
M. Wt: 344.4 g/mol
InChI Key: PWRQNEPDOYUGNQ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole ring through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of an indole moiety and a pyrazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O/c1-25-20(13-19(24-25)15-7-3-2-4-8-15)21(26)22-12-11-16-14-23-18-10-6-5-9-17(16)18/h2-10,13-14,23H,11-12H2,1H3,(H,22,26)

InChI Key

PWRQNEPDOYUGNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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